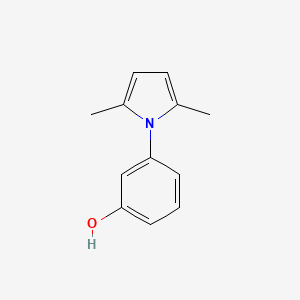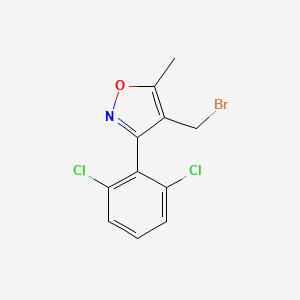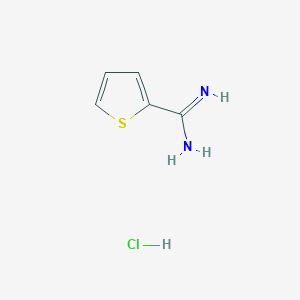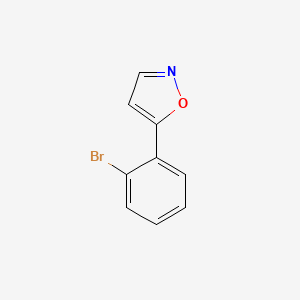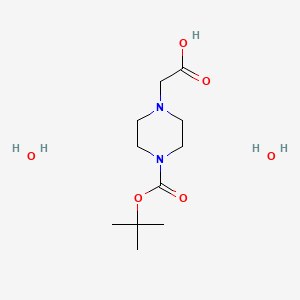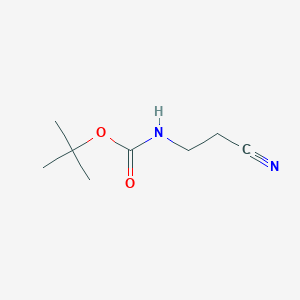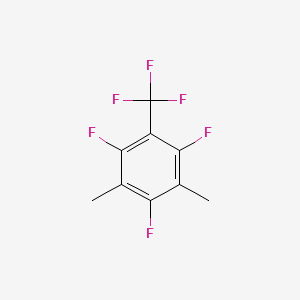
1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethylated benzene derivatives often involves halogenated precursors and subsequent functionalization. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene is synthesized from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that similar methodologies could be applied to synthesize the compound of interest, potentially starting from a dimethylated benzene with subsequent introduction of the trifluoromethyl groups.
Molecular Structure Analysis
The molecular structure of 1,3,5-tris(trifluoromethyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the σ-electronegative effect of the CF3 groups . This indicates that the presence of trifluoromethyl groups in the compound of interest would likely influence its molecular geometry and electronic distribution.
Chemical Reactions Analysis
Trifluoromethylated benzene derivatives are versatile in organometallic synthesis. For example, 1,3,5-tris(dimethylamino)benzene undergoes metalation with n-butyl-lithium to form aryl-lithium compounds, which can be further reacted to form phosphane and silane derivatives . This demonstrates the reactivity of the benzene ring in the presence of electron-withdrawing groups like trifluoromethyl, suggesting that the compound of interest may also participate in similar organometallic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated benzene derivatives are influenced by the presence of the trifluoromethyl groups. For instance, the electrochemical properties of 1,3,5-tris(dimesitylboryl)benzene were examined, showing interesting electrochemical behavior . This implies that the compound of interest would also exhibit unique electrochemical properties due to the influence of the trifluoromethyl groups on the electronic structure of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Star-Shaped Compounds and Charge Transfer
1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene has been utilized in the synthesis of star-shaped compounds with 1,3,5-triazine cores. These compounds exhibit interesting properties such as intramolecular charge transfer (ICT) and demonstrate significant shifts in absorption properties upon protonation, which can be useful in developing new materials for optical and electronic applications (Meier, Holst, & Oehlhof, 2003).
Molecular Structure Studies
The molecular structure and conformation of compounds similar to 1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene, such as 1,3,5-tris(trifluoromethyl)benzene, have been studied using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies provide insights into the structural deviations and electronic effects induced by trifluoromethyl groups, which are critical for understanding the reactivity and applications of these compounds (Kolesnikova et al., 2014).
Hyperbranched Poly(arylene ether)s Synthesis
The molecule has been instrumental in the synthesis of hyperbranched poly(arylene ether)s. A new trifluoromethyl-activated trifluoro monomer, including 1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene, was synthesized and used to produce poly(arylene ether)s with high molecular weight and excellent thermal stability. This has significant implications for the development of advanced polymeric materials (Banerjee, Komber, Häussler, & Voit, 2009).
Selective Sensing and Capture Applications
Compounds derived from 1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene have been used in developing fluorescent chemo-sensors. These sensors show remarkable selectivity and sensitivity in detecting specific substances like picric acid, indicating potential applications in environmental monitoring and safety (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Eigenschaften
IUPAC Name |
1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-3-6(10)4(2)8(12)5(7(3)11)9(13,14)15/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDUOIDZMMKMLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C(F)(F)F)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382182 |
Source


|
| Record name | 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |
CAS RN |
886762-24-9 |
Source


|
| Record name | 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

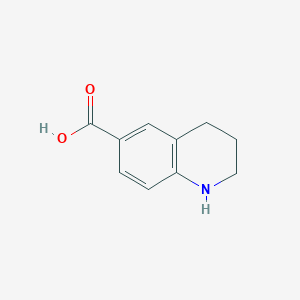
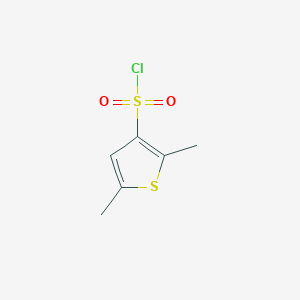
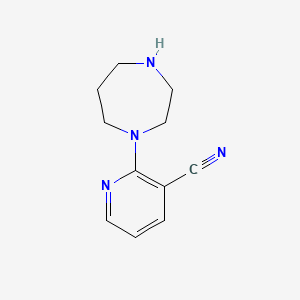
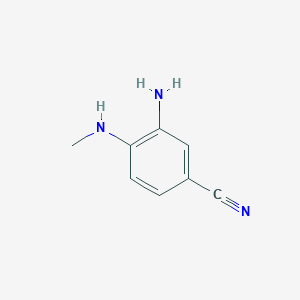
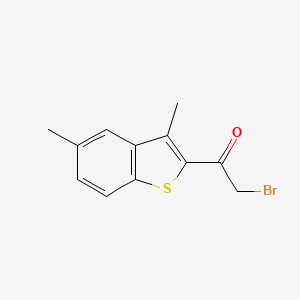
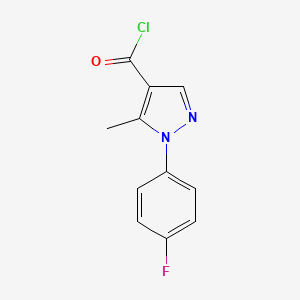
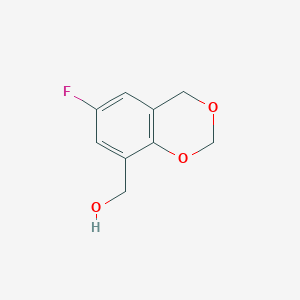
![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)
